molecular formula C12H13N3O2 B13566999 2-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

2-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

Cat. No.: B13566999
M. Wt: 231.25 g/mol
InChI Key: PXQSDMYGWNLOFO-UHFFFAOYSA-N
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Description

2-Amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both an amino group and a phenyl group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-amino-3-(1-phenylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C12H13N3O2/c13-11(12(16)17)6-9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,13H2,(H,16,17)

InChI Key

PXQSDMYGWNLOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CC(C(=O)O)N

Origin of Product

United States

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